molecular formula C9H3LiN2O2 B2583973 Lithium;2,6-dicyanobenzoate CAS No. 2377030-70-9

Lithium;2,6-dicyanobenzoate

Cat. No.: B2583973
CAS No.: 2377030-70-9
M. Wt: 178.08
InChI Key: OZCXYZWEVIZXJG-UHFFFAOYSA-M
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Description

Lithium;2,6-dicyanobenzoate is an organolithium compound with the molecular formula C9H4LiN2O2 It is a derivative of benzoic acid where the hydrogen atoms at positions 2 and 6 are replaced by cyano groups, and the carboxyl group is neutralized by a lithium ion

Scientific Research Applications

Lithium;2,6-dicyanobenzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand in coordination chemistry.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its unique chemical properties.

Safety and Hazards

Lithium-ion batteries, which may use lithium salts like lithium 2,6-dicyanobenzoate, have associated fire and explosion risks that need to be recognized and addressed in order to safely deploy this technology . Battery fires often present complex emergency response challenges, requiring extensive amounts of water applied over several hours to cool batteries, extinguish the fire, and prevent reignition .

Future Directions

The future of lithium-ion batteries, which may use lithium salts like lithium 2,6-dicyanobenzoate, is promising. The development of the next generation of batteries will play a vital role in future use of electrical energy . The deployment of rechargeable lithium batteries will reduce fossil fuel usage and hence reduce CO2 emissions .

Mechanism of Action

Target of Action

The primary targets of Lithium;2,6-dicyanobenzoate are enzymes that have magnesium as a co-factor . These include glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is involved in various cellular processes, including the regulation of glycogen metabolism, cell proliferation, and cell differentiation . IMPA, on the other hand, plays a crucial role in the phosphatidylinositol signaling pathway .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It competes with magnesium ions to bind to the catalytic site of GSK-3, which is necessary for enzyme activation, thus inhibiting GSK-3 activity . This inhibition of GSK-3 and IMPA by this compound leads to various changes at the cellular level .

Biochemical Pathways

The inhibition of GSK-3 and IMPA by this compound affects several biochemical pathways. For instance, it impacts the Wnt/β-catenin, CREB/brain-derived neurotrophic factor (BDNF), nuclear factor (erythroid-derived 2)-like 2 (Nrf2), and toll-like receptor 4 (TLR4)/nuclear factor-κB (NFκB) pathways . These pathways are involved in neurogenesis, cytoprotection, synaptic maintenance, antioxidant response, anti-inflammatory response, and protein homeostasis .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by linear kinetics within the dose regimen used in clinical practice . The narrow therapeutic window of this compound necessitates careful therapeutic drug monitoring to determine blood concentrations .

Result of Action

The molecular and cellular effects of this compound’s action include reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . These effects contribute to its neuroprotective properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can lead to drug-drug interactions that affect its pharmacokinetics . Additionally, pathophysiological modifications such as changes in renal function can also impact its pharmacokinetics and consequently its action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2,6-dicyanobenzoate typically involves the reaction of 2,6-dicyanobenzoic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous or organic solvent under controlled temperature conditions to ensure complete neutralization of the carboxyl group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes the purification of the product through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Lithium;2,6-dicyanobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The compound can be reduced to form amines or other reduced products.

    Oxidation Reactions: Under certain conditions, the compound can be oxidized to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions include substituted benzoates, amines, and oxidized benzoic acid derivatives.

Comparison with Similar Compounds

    Lithium benzoate: Similar structure but lacks the cyano groups, making it less reactive in certain chemical reactions.

    2,6-dicyanobenzoic acid: The parent compound without the lithium ion, which affects its solubility and reactivity.

    Lithium cyanide: Contains the lithium ion and cyano group but lacks the benzoate structure, leading to different chemical properties.

Uniqueness: Lithium;2,6-dicyanobenzoate is unique due to the presence of both cyano and carboxylate groups, which confer distinct reactivity and coordination properties. This makes it a versatile compound in organic synthesis and materials science.

Properties

IUPAC Name

lithium;2,6-dicyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O2.Li/c10-4-6-2-1-3-7(5-11)8(6)9(12)13;/h1-3H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCXYZWEVIZXJG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC(=C(C(=C1)C#N)C(=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3LiN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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